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molecular formula C8H8Cl2O2 B8812507 (4,5-Dichloro-2-methoxyphenyl)methanol

(4,5-Dichloro-2-methoxyphenyl)methanol

Cat. No. B8812507
M. Wt: 207.05 g/mol
InChI Key: GHSPTQHRCCDQIN-UHFFFAOYSA-N
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Patent
US09227978B2

Procedure details

To a mixture of LiAlH4 (2.42 g, 64 mmol) in THF (40 mL) at −40° C. under argon, a solution of methyl 4,5-dichloro-2-methoxybenzoate (6 g, 26 mmol) in THF (50 mL) was added dropwise. The reaction mixture was stirred at −5° C. to 5° C. for 1 h. The mixture was cooled to −20° C. and then water (2 mL) and NaOH (15%) aqueous were added. The resulting mixture was stirred for 15 min. The solid was filtered, and the cake rinsed with ethyl acetate. The combined filtrate was dried over Na2SO4 and concentrated in vacuo to afford the crude product (4.6 g).
Quantity
2.42 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[Cl:7][C:8]1[C:17]([Cl:18])=[CH:16][C:11]([C:12](OC)=[O:13])=[C:10]([O:19][CH3:20])[CH:9]=1.O.[OH-].[Na+]>C1COCC1>[Cl:7][C:8]1[C:17]([Cl:18])=[CH:16][C:11]([CH2:12][OH:13])=[C:10]([O:19][CH3:20])[CH:9]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)OC)C=C1Cl)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −5° C. to 5° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
the cake rinsed with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined filtrate was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1Cl)CO)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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